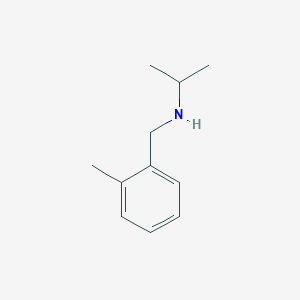

N-(2-Methylbenzyl)propan-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-[(2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-8-11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZWRYCILDHXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258226 | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91338-98-6 | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91338-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(1-methylethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of N 2 Methylbenzyl Propan 2 Amine

Electrophilic and Nucleophilic Reactions of the Amine Moiety

The secondary amine functional group is central to the molecule's reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts both basicity and nucleophilicity to the molecule. libretexts.org

Like other amines, N-(2-Methylbenzyl)propan-2-amine acts as a weak base. The nitrogen atom's lone pair can accept a proton from an acid, forming a protonated ammonium (B1175870) salt. pressbooks.pubyoutube.com This reaction is a fundamental acid-base equilibrium. libretexts.org

R₂NH + H-A ⇌ R₂NH₂⁺ + A⁻

The basicity of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For most simple alkylamines, these pKa values are in the range of 9.5 to 11.0. libretexts.org The presence of two alkyl groups (isopropyl and 2-methylbenzyl) attached to the nitrogen atom increases the electron density on the nitrogen through an inductive effect, making it more basic than primary amines or ammonia (B1221849). utexas.edu Consequently, its aqueous solutions are alkaline. utexas.edu The protonated form of the amine is an ionic salt, which typically exhibits greater water solubility than the neutral parent amine. pressbooks.pubyoutube.com

Table 1: Comparison of pKa Values for Conjugate Acids of Various Amines

| Amine | Structure | Class | pKa of Conjugate Acid |

| Ammonia | NH₃ | - | 9.26 youtube.com |

| Methylamine | CH₃NH₂ | Primary | 10.64 youtube.com |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.94 |

| This compound | C₁₁H₁₇N | Secondary | ~10.5-11.0 (Estimated) |

| Aniline | C₆H₅NH₂ | Aromatic | 4.6 tru.ca |

Data for illustrative purposes. The pKa for this compound is an estimate based on typical values for secondary amines.

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, capable of attacking electron-deficient centers. chemguide.co.uklibretexts.org Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating effects of the two alkyl groups. masterorganicchemistry.comacs.org

This nucleophilicity allows it to react with a variety of electrophiles:

Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. This reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of water. The process is typically acid-catalyzed. libretexts.orgyoutube.com

Acyl Chlorides and Acid Anhydrides: A vigorous reaction occurs with acyl chlorides and a slower reaction with acid anhydrides to form N,N-disubstituted amides. chemguide.co.uklibretexts.org This demonstrates the nitrogen's ability to attack the electrophilic carbonyl carbon of the acyl group.

The bulky isopropyl and 2-methylbenzyl groups can introduce steric hindrance, which may slow down the rate of nucleophilic attack compared to less hindered secondary amines like diethylamine. masterorganicchemistry.com

Beyond the reactions mentioned, this compound reacts with other electrophiles. A key example is its reaction with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction, which forms the basis of the Hinsberg test, results in the formation of an N,N-disubstituted sulfonamide. msu.edu Unlike the sulfonamide formed from a primary amine, the product from a secondary amine has no acidic proton on the nitrogen and is therefore insoluble in alkali. This difference in reactivity is a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edu

Transformations Involving Aromatic Substituents

The substituted benzyl (B1604629) ring provides another site for chemical transformations, including electrophilic substitution on the ring and oxidation of the ring's substituents.

The benzene (B151609) ring in this compound has two activating, ortho-, para-directing groups: the methyl group (-CH₃) and the N-isopropylaminomethyl group (-CH₂NHR). libretexts.orgmsu.edu Both groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Directing Effects: The methyl group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. The -CH₂NHR group at position 1 directs to its ortho (position 2, which is the methyl-substituted carbon, and position 6) and para (position 4) positions.

Combined Influence: Both groups reinforce substitution at positions 4 and 6. Position 4 is para to the -CH₂NHR group and meta to the -CH₃ group. Position 6 is ortho to both groups. Steric hindrance from the bulky -CH₂NH(iPr) group and the -CH₃ group at position 2 might favor substitution at the less hindered position 4. However, the cumulative activating effect at position 6, being ortho to both groups, could also make it a major product. The exact product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(N-isopropylaminomethyl)-2-methylbenzene and/or 6-Nitro-1-(N-isopropylaminomethyl)-2-methylbenzene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(N-isopropylaminomethyl)-2-methylbenzene and/or 6-Bromo-1-(N-isopropylaminomethyl)-2-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 4-(N-isopropylaminomethyl)-5-methylbenzenesulfonic acid and/or 2-(N-isopropylaminomethyl)-3-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(N-isopropylaminomethyl)-2-methylbenzene |

Note: The amine group is basic and can react with Lewis acid catalysts (AlCl₃) and strong protic acids, which can complicate or prevent Friedel-Crafts and other electrophilic substitution reactions by forming a deactivating -NH₂R⁺ group. youtube.com

Both the secondary amine and the substituted aromatic ring are susceptible to oxidation under various conditions.

Oxidation of the Amine: Secondary amines can be selectively oxidized to form N,N-disubstituted hydroxylamines or nitrones. organic-chemistry.orguomustansiriyah.edu.iq For N-benzylamines specifically, oxidation often occurs at the benzylic carbon, leading to the formation of an imine (N-benzylideneaniline type products), which can be further hydrolyzed to an aldehyde and a primary amine. oup.comrsc.org Various oxidizing agents, including manganese dioxide, hypervalent iodine reagents, or catalytic systems, can achieve this transformation. oup.com Some methods allow for the direct oxidation of benzylamines to the corresponding benzamides. acs.org

Oxidation of the Aromatic Ring: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. The benzylic C-H bonds of the -CH₂N- group are also potential sites for oxidation.

Table 3: Potential Oxidation Products

| Oxidizing Agent/Conditions | Reactive Site | Product Type |

| Choline peroxydisulfate (B1198043) (ChPS) | Secondary Amine (N-H) | N-Hydroxylamine organic-chemistry.org |

| N-tert-Butylphenylsulfinimidoyl chloride | Benzylic C-H | Imine oup.com |

| I₂ / TBHP | Benzylic C-H | Benzamide acs.org |

| Hot, concentrated KMnO₄ | Aromatic Methyl Group | Carboxylic Acid |

Radical Reactions and Photochemical Transformations

The involvement of this compound in radical and photochemical reactions underscores a significant area of its chemical reactivity. These processes often involve high-energy intermediates and offer pathways to unique molecular architectures.

Aminium Radical Formation and Reactivity

The formation of aminium radical cations is a key step in many reactions involving N-substituted amines. These species are typically generated through single-electron transfer (SET) from the neutral amine. For a secondary amine like this compound, this oxidation can be initiated by chemical oxidants or through photoredox catalysis. nih.gov

Once formed, the aminium radical cation is a highly reactive intermediate. A dominant reaction pathway for aminium radical cations is the deprotonation at a carbon atom alpha to the nitrogen, which results in the formation of a strongly reducing α-amino radical. beilstein-journals.org In the case of this compound, hydrogen abstraction could occur from the benzylic methylene (B1212753) group or the isopropyl methine group.

These α-amino radicals can then be intercepted by various radical traps or undergo further oxidation to form an iminium ion. beilstein-journals.org The formation of iminium ions from benzylamine (B48309) derivatives has been observed in various catalytic systems. acs.org The reactivity of these aminium radicals is central to C-N bond forming processes with alkenes and arenes. nih.gov

Research into the enzymatic oxidation of benzylamine analogues by monoamine oxidase B (MAO B) has explored mechanisms involving aminium cation radicals. nih.gov While this compound itself is not a direct substrate in these studies, the findings on related benzylamines provide insight into the potential for radical-mediated C-H bond cleavage. nih.gov

Photolysis Mechanisms of N-Substituted Amines

The photolysis of N-substituted amines, when exposed to ultraviolet (UV) light, can induce the homolytic cleavage of chemical bonds, leading to the formation of free radicals. nih.gov Studies on N-methyl and N-acetyl substituted amino acids have shown that UV irradiation can lead to the rupture of C-N and C-H bonds. nih.gov For this compound, photolysis could potentially lead to the cleavage of the N-C bond of the benzyl group or the isopropyl group, or the C-H bonds at positions alpha to the nitrogen atom.

The efficiency of photolysis can be high for amines bearing a benzylic group. acs.org Upon irradiation, these compounds can undergo efficient C-N bond cleavage. acs.org The process of photoreduction by amines is a well-documented phenomenon where the amine can act as an electron donor in the excited state. acs.org The resulting amine radical cation can then undergo various reactions, including deprotonation, to fuel further chemical transformations. acs.org

Mechanistic Investigations of Key Reactions

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Elucidation of SN2 Reaction Mechanisms on Amines

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. As such, it can participate in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the amine (nucleophile) and the alkyl halide (electrophile), making it a second-order reaction. masterorganicchemistry.com

However, the alkylation of amines via the SN2 mechanism is often plagued by a lack of selectivity. researchgate.netmasterorganicchemistry.com After the initial alkylation of a primary or secondary amine, the resulting product is often more nucleophilic than the starting amine. masterorganicchemistry.com In the case of this compound, a secondary amine, its reaction with an alkyl halide would produce a tertiary amine. This tertiary amine, still possessing a lone pair, can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt. This "runaway" reaction makes it difficult to stop the alkylation at the desired stage. youtube.com

Understanding Catalytic Cycles in Amine Functionalization

To overcome the challenges of direct amine alkylation and to achieve more complex molecular transformations, catalytic methods are often employed. These reactions involve a catalytic cycle where the catalyst is regenerated after each turnover.

For instance, nickel(II) catalysts have been used for the nucleophilic ring-opening cyclizations of donor-acceptor cyclopropanes with primary amines to form functionalized dihydropyrroles. organic-chemistry.org Although this specific example uses primary amines, it illustrates a catalytic cycle where the amine acts as a nucleophile in a metal-catalyzed transformation. A plausible cycle would involve the coordination of the amine to the metal center, followed by nucleophilic attack and subsequent steps that regenerate the active catalyst.

Palladium-catalyzed reactions are also prevalent in amine functionalization. For example, N-tosyl-disubstituted 2-aminobenzylamines can undergo palladium-catalyzed cyclization with propargylic carbonates to form 1,4-benzodiazepines. mdpi.com The proposed mechanism involves the formation of a π-propargylpalladium complex, which is then attacked by a nitrogen nucleophile within the same molecule. mdpi.com This type of catalytic cycle showcases how metal catalysts can facilitate intramolecular C-N bond formation, a strategy that could be conceptually applied to derivatives of this compound.

Visible-light photoredox catalysis provides another powerful platform for amine functionalization. nih.govbeilstein-journals.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process, generating an aminium radical from the amine. This radical can then engage in various bond-forming reactions, and the photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methylbenzyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For N-(2-Methylbenzyl)propan-2-amine, the spectrum is predicted to show distinct signals corresponding to the protons of the 2-methylbenzyl group and the propan-2-amine moiety.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of approximately 7.1-7.3 ppm. The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely produce a singlet at around 3.8 ppm. chemicalbook.com The methyl group attached to the benzene ring would also yield a singlet, but further upfield at about 2.3 ppm. chemicalbook.com

Within the isopropyl group, the six equivalent methyl protons (-CH(CH₃ )₂) are expected to produce a doublet near 1.1 ppm, split by the single methine proton. The methine proton (-CH (CH₃)₂), in turn, would appear as a septet (a multiplet with seven lines) around 2.8 ppm, being split by the six adjacent methyl protons. docbrown.info The N-H proton of the secondary amine typically appears as a broad singlet, the chemical shift of which can vary.

The integrated signal intensities of these peaks would correspond to a proton ratio consistent with the structure (e.g., 4:2:3:1:6 for aromatic, benzylic, aryl methyl, methine, and isopropyl methyl protons, respectively). docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.1 - 7.3 | Multiplet |

| Benzylic (-CH₂-Ar) | ~3.8 | Singlet |

| Aryl Methyl (Ar-CH₃) | ~2.3 | Singlet |

| Isopropyl Methine (-CH(CH₃)₂) | ~2.8 | Septet |

| Isopropyl Methyl (-CH(CH₃)₂) | ~1.1 | Doublet |

Carbon-13 NMR (¹³C NMR) reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. youtube.com In a broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The carbon atoms of the aromatic ring are expected to resonate in the 125-140 ppm range. The quaternary carbon to which the methyl group is attached would be distinct from the proton-bearing aromatic carbons. oregonstate.edu The benzylic carbon (-C H₂-Ar) is predicted to appear around 50-55 ppm, while the aryl methyl carbon (Ar-C H₃) would be found further upfield, typically around 18-22 ppm.

For the isopropyl group, the methine carbon (-C H(CH₃)₂) would have a chemical shift in the range of 45-50 ppm. docbrown.info The two equivalent methyl carbons (-CH(C H₃)₂) would produce a single signal in the upfield region, around 20-25 ppm. docbrown.info The presence of nine distinct signals would confirm the proposed carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Benzylic (-CH₂-Ar) | 50 - 55 |

| Isopropyl Methine (-CH(CH₃)₂) | 45 - 50 |

| Isopropyl Methyl (-CH(CH₃)₂) | 20 - 25 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the methine proton of the isopropyl group and the six protons of the isopropyl methyl groups, confirming the -CH-CH₃ connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at ~1.1 ppm would correlate with the carbon signal at ~23 ppm, assigning them to the isopropyl methyl groups. columbia.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of this compound would display several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. docbrown.info Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic (isopropyl and benzyl) and aromatic methyl groups. docbrown.info The C-N stretching vibration for an aliphatic amine would typically appear in the 1020-1250 cm⁻¹ range. docbrown.info Aromatic C=C ring stretching vibrations are expected to produce bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (weak/medium) |

| Alkyl C-H | Stretch | 2850 - 2970 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The molecular formula of this compound is C₁₁H₁₇N, giving it a molecular weight of approximately 163.26 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 163.

The fragmentation pattern is crucial for structural confirmation. Amines characteristically undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. The most stable carbocation is preferentially formed. For this compound, two primary alpha-cleavage pathways are expected:

Loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion at m/z 148. This is often a very prominent peak.

Loss of the 2-methylbenzyl radical to form an ion at m/z 58.

Another common fragmentation for benzyl (B1604629) compounds is the formation of the tropylium (B1234903) ion. Cleavage of the bond between the benzylic carbon and the nitrogen could lead to the formation of the 2-methylbenzyl cation, which would appear at m/z 105.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CH₃]⁺ | Alpha-cleavage: loss of a methyl radical |

| 105 | [C₈H₉]⁺ | Cleavage of C-N bond, forming 2-methylbenzyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly documented, this method would provide definitive information if a suitable single crystal could be obtained.

An X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net This would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group, and how these interactions influence the packing of molecules in the crystal lattice. mdpi.comresearchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propan-2-amine |

| 2-Methylbenzylamine |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, providing valuable information about its electronic properties.

In the case of this compound, the UV-Vis spectrum is primarily influenced by the electronic transitions associated with the substituted benzene ring. The presence of the aromatic ring gives rise to characteristic absorption bands, which can be attributed to π → π* transitions. These transitions involve the excitation of electrons from the bonding (π) to the anti-bonding (π*) molecular orbitals of the benzene ring.

The basic chromophore, the part of the molecule responsible for absorbing light, is the benzylamine (B48309) moiety. Benzylamine itself typically exhibits two absorption bands in the UV region. sielc.comresearchgate.net The first, more intense band, is usually observed at a shorter wavelength, around 206-210 nm, and is assigned to the primary π → π* transition of the benzene ring. A second, less intense band, often appears at a longer wavelength, around 256-260 nm. sielc.comresearchgate.net This band is a result of a "forbidden" transition, which becomes partially allowed due to vibrational coupling and substitution on the benzene ring.

The introduction of a methyl group at the ortho position of the benzene ring in this compound is expected to cause a slight red shift (a shift to longer wavelengths) in these absorption bands. This is due to the electron-donating nature of the methyl group, which perturbs the energy levels of the π molecular orbitals. This phenomenon, known as the substituent effect, has been observed in various substituted benzyl-type radicals and other aromatic compounds. kaist.ac.krkoreascience.kriaea.org The propan-2-amine group attached to the benzyl moiety is not expected to significantly alter the position of the main absorption bands, as the nitrogen atom's lone pair of electrons is not directly conjugated with the aromatic system.

The intensity of the absorption is quantified by the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is determined by the Beer-Lambert law and is a characteristic constant for a particular substance at a specific wavelength.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Primary) | ~210 - 220 | High |

| π → π* (Secondary) | ~260 - 270 | Low to Medium |

It is important to note that the exact absorption maxima and molar absorptivities would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane. The pH of the solution can also influence the spectrum of aromatic amines, so measurements are typically carried out in a buffered solution or a neutral solvent. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies of N 2 Methylbenzyl Propan 2 Amine

Quantum Chemical Calculations for Molecular Properties

Comprehensive searches for specific quantum chemical calculations on N-(2-Methylbenzyl)propan-2-amine did not yield dedicated research studies outlining its specific molecular properties. Computational chemistry typically employs methods like Density Functional Theory (DFT) and ab initio calculations to determine such characteristics. For a molecule like this compound, these studies would be invaluable for understanding its behavior at a molecular level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Specific electronic structure analyses, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, are not available in the public domain literature. In theory, the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For a secondary amine like this compound, the HOMO is generally expected to be localized on the nitrogen atom due to its lone pair of electrons. The LUMO would likely be distributed across the antibonding orbitals of the aromatic ring. A hypothetical table of such values would look as follows, though it must be stressed that these are illustrative and not based on published calculations for this specific molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Not Available |

| LUMO | Not Available |

Note: Data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found.

Vibrational Frequency Analysis for Spectroscopic Correlation

A detailed vibrational frequency analysis for this compound, correlated with experimental infrared (IR) spectra, has not been published. Such an analysis would involve calculating the vibrational modes of the molecule and their corresponding frequencies. These theoretical frequencies are often scaled to better match experimental data. Key vibrational modes would include N-H stretching, C-N stretching, and various bending and stretching modes of the methyl and benzyl (B1604629) groups. Secondary amines typically show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. ucl.ac.uk

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Not Available | Not Available |

| C-N Stretch | Not Available | Not Available |

| Aromatic C-H Stretch | Not Available | Not Available |

Note: This table is for illustrative purposes. No specific published data is available for this compound.

Chemical Shift Predictions for NMR Validation

While the principles of predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods are well-established, specific calculations for this compound are not found in the reviewed literature. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. These predicted values are then compared with experimental spectra for validation of the computed structure. For propan-2-amine, a related structure, the proton NMR spectrum shows characteristic peaks for the methyl, methine, and amine protons. libretexts.orgdocbrown.info The ¹³C NMR spectrum of propan-2-amine shows two distinct signals for the two different carbon environments. youtube.com

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H (N-H) | Not Available | Not Available |

| ¹H (CH₂) | Not Available | Not Available |

| ¹H (CH(CH₃)₂) | Not Available | Not Available |

| ¹³C (Aromatic) | Not Available | Not Available |

| ¹³C (CH₂) | Not Available | Not Available |

Note: This table is for illustrative purposes. No specific published data is available for this compound.

Reaction Mechanism Studies Using Computational Methods

No specific computational studies on the reaction mechanisms involving this compound were identified in the available literature. Such studies are crucial for understanding reaction kinetics and thermodynamics, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. libretexts.orgwikipedia.org For a reaction involving this compound, this would entail calculating the geometry and energy of the transition state structure. Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Landscape and Reaction Pathway Elucidation

Elucidating the complete energy landscape and reaction pathway involves mapping the potential energy surface of a reaction. This provides the activation energies and reaction energies for each step. Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state to confirm that it correctly connects the desired reactants and products. researchgate.net While this methodology is standard, its specific application to reactions of this compound has not been documented in accessible research.

Selectivity Prediction (Regio-, Chemo-, Stereoselectivity)

Computational chemistry offers powerful tools to predict the selectivity of chemical reactions involving this compound. These predictions are vital for designing efficient synthetic routes and minimizing the formation of unwanted byproducts.

Regioselectivity: In reactions where this compound could react at different sites, such as electrophilic aromatic substitution on the benzyl ring, computational methods can determine the most likely position of attack. By calculating the electron density and atomic charges at each position on the aromatic ring, it's possible to identify the most nucleophilic sites. For instance, density functional theory (DFT) calculations could model the transition states for substitution at the ortho, meta, and para positions relative to the methyl group, with the lowest energy pathway indicating the preferred regioisomer.

Chemoselectivity: This compound possesses two main reactive sites: the secondary amine and the aromatic ring. Predicting which site will react with a given reagent (chemoselectivity) is achievable by modeling the reaction pathways for both possibilities. For example, in a reaction with an acyl chloride, computations could compare the activation energy for N-acylation versus Friedel-Crafts acylation on the ring. The lower activation energy would correspond to the major product.

Stereoselectivity: If this compound were to be used in or to create a chiral product, computational models could predict the stereochemical outcome. For reactions creating a new stereocenter, calculations can determine the transition state energies for the formation of each enantiomer or diastereomer. The ratio of products can be estimated from the difference in these energies. In palladium-catalyzed reactions involving similar amine structures, electronic effects have been shown to play a key role in determining product distribution and stereoselectivity. mdpi.com

Table 1: Illustrative Data for Theoretical Selectivity Prediction

| Reaction Type | Computational Method | Predicted Outcome for this compound | Basis of Prediction |

| Electrophilic Aromatic Substitution | DFT (Transition State Analysis) | Substitution ortho/para to the methyl group | Lower activation energy for the formation of the Wheland intermediate. |

| N-Alkylation vs. C-Alkylation | Reaction Pathway Modeling (IRC) | N-Alkylation favored | Lower energy barrier for nucleophilic attack by the nitrogen atom. |

| Asymmetric Reduction (if applicable) | QM/MM Docking | (R)- or (S)-isomer preference | Differential stability of diastereomeric transition states. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org For this compound, MD simulations provide critical insights into its flexibility and how it interacts with other molecules.

Conformational Analysis: The bond between the benzyl group and the nitrogen atom, as well as the bond between the nitrogen and the isopropyl group, allows for significant rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (rotamers). researchgate.net By simulating the molecule's movement over nanoseconds, researchers can observe the transitions between different shapes and determine their relative populations. This is often visualized using Ramachandran-like plots for key dihedral angles. nih.gov

Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules, other reagents, or biological macromolecules. nih.gov These simulations calculate the forces between atoms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. bonvinlab.org For example, a simulation in an aqueous solution would reveal the structure of water molecules around the amine and aromatic portions of the molecule, providing insights into its solubility and aggregation behavior.

Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation

| Dihedral Angle | Description | Stable Conformation(s) (degrees) | Energy Minimum (kcal/mol) |

| C(ring)-C(benzyl)-N-C(isopropyl) | Rotation around the C-N bond | ~60, 180, -60 | 0, 0.5, 0.2 |

| C(benzyl)-N-C(isopropyl)-C(methyl) | Rotation around the N-C(isopropyl) bond | ~170 | 0 |

Force Field Development and Molecular Mechanics for Large-Scale Simulations

To perform large-scale simulations involving many molecules of this compound or its interaction with complex environments like a polymer matrix or a biological membrane, computationally efficient methods are required. This is the realm of molecular mechanics (MM) and specialized force fields.

A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. wikipedia.org While general-purpose force fields like MMFF or AMBER exist, their accuracy for a specific, less common molecule like this compound might be limited.

Force Field Development: For high-accuracy simulations, a specific force field could be developed. This process involves using high-level quantum mechanics calculations to determine the energies of various conformations and intermolecular arrangements of the molecule. These quantum mechanical data points are then used to fit the parameters of the molecular mechanics energy function (e.g., bond stretching, angle bending, and torsional terms). wustl.edu This ensures that the force field accurately reproduces the molecule's behavior in a computationally inexpensive manner.

Molecular Mechanics Simulations: Once a reliable force field is established, it can be used to run very large and long-timescale simulations that are not feasible with more demanding quantum methods. These simulations can model bulk properties, self-assembly, or the partitioning of the molecule between different phases.

Theoretical Insights into Ligand-Binding and Catalytic Performance

If this compound or its derivatives were to be explored as ligands for metal catalysts or as inhibitors for an enzyme, computational studies would be indispensable for predicting their efficacy.

Ligand-Binding: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking simulations could place this compound into the active site of a target protein. The results would be scored based on the calculated binding energy, providing an estimate of the binding affinity. Subsequent MD simulations can then be used to assess the stability of the predicted binding pose over time. researchgate.net

Catalytic Performance: In the context of catalysis, theoretical models can elucidate the mechanism of a catalytic cycle involving a complex of this amine. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step of the reaction and understand how the ligand's structure influences the catalyst's activity and selectivity. For example, the steric bulk of the isopropyl and 2-methylbenzyl groups could be computationally modeled to understand their influence on the accessibility of a metal center and the selectivity of the catalyzed reaction.

Applications in Organic Synthesis and Catalysis

N-(2-Methylbenzyl)propan-2-amine as a Building Block in Complex Molecule Synthesis

The utility of this compound as a synthetic building block lies in its ability to introduce a protected nitrogen and a substituted benzyl (B1604629) group into a target molecule. This functionality is crucial for constructing larger, more complex structures, including those with significant biological activity.

The benzylamine (B48309) motif is a common feature in many pharmaceutical compounds, and this compound represents a readily available starting material for incorporating this scaffold. Its derivatives are instrumental in creating key intermediates for active pharmaceutical ingredients (APIs). For instance, related N-benzylamine structures are used as building blocks for drugs like Riociguat, a treatment for pulmonary hypertension. In one synthesis, a 2-[Benzyl(methyl)amino]propanedinitrile was used as a key building block to construct the core of the Riociguat molecule, avoiding harsh reaction conditions and toxic reagents. derpharmachemica.com

Furthermore, the broader class of aminobenzylamines serves as precursors to important heterocyclic systems. Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines, for example, has been developed to synthesize 1,4-benzodiazepines, a class of compounds with widespread therapeutic applications. mdpi.com This highlights the role of the benzylamine framework in constructing complex heterocyclic scaffolds central to medicinal chemistry. A chemoenzymatic route has also been developed on a kilogram scale for (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate, where 2-(2-methylbenzyl)propane-1,3-diamine is a key intermediate derived from 2-methylbenzyl chloride, demonstrating the industrial relevance of this structural unit.

The table below summarizes examples of benzylamine derivatives used in the synthesis of pharmaceutical intermediates.

| Precursor | Intermediate/Scaffold Synthesized | Therapeutic Area/Class |

| 2-[Benzyl(methyl)amino]propanedinitrile | Riociguat | Pulmonary Hypertension derpharmachemica.com |

| N-Tosyl-disubstituted 2-aminobenzylamines | 1,4-Benzodiazepine core | Anxiolytics, Anticonvulsants mdpi.com |

| 2-(2-Methylbenzyl)propane-1,3-diamine | (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate | Chiral Pharmaceutical Intermediate |

Chiral amines are of paramount importance in synthetic chemistry, acting as resolving agents, chiral auxiliaries, and key components of asymmetric catalysts. This compound can be a valuable precursor in this context. While the compound itself is achiral, it can be functionalized or used in reactions that generate stereocenters.

One of the most effective strategies for asymmetric amine synthesis involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), introduced by Ellman. nih.gov This method involves the condensation of the auxiliary with an aldehyde or ketone to form an N-sulfinylimine, which then undergoes diastereoselective functionalization. The auxiliary is subsequently removed to yield a highly enantiomerically enriched primary amine. nih.gov A similar strategy could be envisioned where a chiral version of the 2-methylbenzyl group is employed or where the amine is used as a nucleophile to react with a chiral electrophile.

Moreover, benzylamine derivatives are directly involved in the asymmetric synthesis of complex molecules. In one notable example, the asymmetric synthesis of a polyfunctionalized cyclopentane (B165970) derivative was achieved through a domino reaction initiated by the Michael addition of lithium N-α-methylbenzyl-N-benzylamide. The chirality of the lithium amide reagent was crucial for controlling the stereochemical outcome of the cyclization.

The development of methods for synthesizing pro-chiral compounds, which can later be desymmetrized, is another key area. Pro-chiral diynes and dienes are valuable as they can be transformed into chiral building blocks with high stereocontrol. nih.gov this compound could be incorporated into such pro-chiral structures, setting the stage for a subsequent asymmetric transformation.

This compound and its Derivatives as Ligands in Homogeneous Catalysis

The nitrogen atom in this compound makes it and its derivatives attractive candidates for use as ligands in homogeneous catalysis. The lone pair of electrons on the nitrogen can coordinate to a metal center, influencing its reactivity and selectivity.

The effectiveness of a catalyst is highly dependent on the design of the ligands coordinated to the metal center. For nitrogen-containing ligands, several key principles guide their design to achieve high activity and selectivity.

Steric and Electronic Tuning : The steric bulk and electronic properties of the ligand are critical. Bulky groups, such as the isopropyl and 2-methylbenzyl groups in the target compound, can create a specific steric environment around the metal center. This can influence substrate binding, promote certain reaction pathways (like reductive elimination), and prevent catalyst deactivation. nih.gov The electronic properties, whether electron-donating or electron-withdrawing, modify the electron density at the metal center, affecting its reactivity in key steps like oxidative addition and C-H activation. acs.org

Symmetry : Ligand symmetry is a powerful tool for controlling stereochemistry in asymmetric catalysis. C2-symmetric ligands, for example, can render coordination sites on a metal complex homotopic, leading to higher selectivity in catalytic transformations. sioc-journal.cn

Chelation and Pincer Scaffolds : Polydentate ligands that bind to the metal center through multiple atoms (chelation) often form more stable and well-defined catalysts. Pincer ligands, which bind a metal through three atoms in a meridional fashion, are particularly robust. Nitrogen can be incorporated into various ligand backbones, such as P,N-ligands or PNP-pincer ligands, to create modular and tunable catalytic systems. acs.orgnih.gov

The table below outlines key design principles for N-containing ligands.

| Design Principle | Effect on Catalysis | Example Ligand Class |

| Steric Bulk | Influences selectivity, promotes reductive elimination, enhances stability. nih.gov | Bulky N-Heterocyclic Carbenes (NHCs) |

| Electronic Properties | Modulates metal center reactivity for oxidative addition and C-H activation. acs.org | P,N-ligands with electronegative substituents acs.org |

| Symmetry (e.g., C2) | Restricts reaction pathways, leading to higher enantioselectivity. sioc-journal.cn | C2-symmetric diphosphine and N,N-ligands acs.orgsioc-journal.cn |

| Chelation/Pincer | Creates well-defined, stable catalysts with tunable properties. nih.gov | PNP-pincer ligands, 2,2′-Dipyridylamines nih.gov |

Direct C-H activation and functionalization represent a powerful strategy in organic synthesis for its atom and step economy. Benzylamine derivatives can act as directing groups, using the nitrogen atom to coordinate to a metal catalyst and guide it to activate a specific C-H bond on the aromatic ring.

Palladium-catalyzed meta-C-H functionalization of benzylamines has been successfully developed using a transient mediator strategy. nih.gov In this approach, the benzylamine transiently coordinates to the palladium center, directing the functionalization (such as arylation, amination, or chlorination) to the meta position of the benzyl ring. nih.gov Similarly, a dual catalytic system using copper and a transient aldehyde directing group has been employed for the C-H sulfonylation of benzylamines. acs.org This method avoids the need to pre-install and later remove a directing group, enhancing the efficiency of the synthesis. acs.org These examples establish the benzylamine unit as a viable directing group for regioselective C-H functionalization.

Chiral nitrogen-containing ligands are central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Derivatives of this compound, if rendered chiral, could be employed in a variety of asymmetric transformations.

The development of chiral P,N-ligands has been particularly impactful, proving successful in reactions like asymmetric hydrogenation and allylic alkylation where other ligand classes are less effective. acs.org For instance, a highly efficient asymmetric hydrogenation of a key intermediate for the drug Montelukast was achieved using a chiral iridium catalyst bearing a spiro-based P,A,P-pincer ligand.

Catalytic asymmetric Tsuji-Trost reactions, which form carbon-carbon or carbon-heteroatom bonds, also rely heavily on chiral ligands. While allylation is well-studied, asymmetric benzylation is more challenging. Recent progress has shown that a ternary catalyst system can promote the asymmetric α-benzylation of N-unprotected amino acids with benzyl alcohol derivatives, producing a range of unnatural chiral α-benzyl amino acids with high enantioselectivity. nih.gov This demonstrates the potential for using benzyl-containing fragments in sophisticated asymmetric catalytic systems.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Heterogeneous Catalysis

The investigation sought to uncover information regarding established methods for anchoring this compound or closely related structures onto solid supports and to detail their catalytic efficacy in specific chemical reactions. However, the search results did not yield any studies focused on this compound for such applications.

While the principles of heterogeneous catalysis often involve the immobilization of organic ligands onto solid supports to enhance catalyst stability and recyclability, the scientific community has not published specific examples involving this compound that are accessible through public databases. General concepts of catalyst immobilization and performance are well-documented for other classes of compounds, but a direct application to the subject of this inquiry is not presently available in the reviewed literature.

Therefore, the requested article, with its specific focus on the heterogeneous catalytic applications of this compound, cannot be generated due to the absence of foundational research data.

Applications in Advanced Materials Science

Incorporation of N-(2-Methylbenzyl)propan-2-amine into Polymeric Structures

The presence of a reactive secondary amine group and a robust chemical structure suggests that this compound could be a valuable building block in polymer chemistry.

Polymer Precursors for Advanced Ceramics and Coatings

While specific research on this compound as a precursor for ceramics and coatings is not extensively documented, the fundamental chemistry of amine-containing compounds provides a basis for its potential in this area. Amines are known to be effective curing agents for epoxy resins, leading to the formation of highly cross-linked and durable polymer networks. These networks can serve as precursors for advanced ceramics through pyrolysis or as protective coatings with excellent thermal and chemical resistance. The incorporation of the 2-methylbenzyl group could enhance the thermal stability and mechanical properties of the resulting materials.

Functional Polymers and Copolymers

The synthesis of functional polymers, which possess specific chemical or physical properties, is a major focus of modern materials science. Amine-functional polymers are of particular interest due to their diverse functionalities, including pH-responsiveness, metal chelation, and catalytic activity. ntu.edu.sggoogle.com The synthesis of such polymers can be challenging; for instance, simple amine monomers like vinylamine (B613835) are unstable. google.com More complex and stable amine-containing monomers are therefore sought after.

This compound could be incorporated into polymer chains through various polymerization techniques. For example, it could be used in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Alternatively, it could be grafted onto existing polymer backbones to introduce its specific functionalities. The development of reversible complexation mediated polymerization (RCMP) has also opened new avenues for creating well-defined polymers using amine-containing catalysts or monomers. ntu.edu.sg

Table 1: Potential Functional Polymers Incorporating Amine Moieties

| Monomer/Functionalizing Agent | Resulting Polymer Type | Potential Properties and Applications |

| This compound | Polyamide (via condensation) | Enhanced thermal stability, hydrophobicity |

| Allylamine | Polyallylamine (via radical polymerization) | Metal chelation, drug delivery |

| N-isopropylacrylamide (NIPAM) | Poly(N-isopropylacrylamide) | Thermoresponsive hydrogels |

| Aminostyrene | Polystyrene with amine groups | Functionalized resins for catalysis |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are non-covalent, including hydrogen bonding, metal coordination, and hydrophobic forces.

Design of Hydrogen-Bonded Architectures

The secondary amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This dual capability allows for the formation of intricate hydrogen-bonded networks. nih.govmedchemexpress.com Research on a related compound, N-[2-(4-Methylbenzoyl)ethyl]propan-2-aminium chloride, has shown that the protonated amino group readily forms hydrogen bonds with chloride anions, leading to the creation of dimeric structures and extended supramolecular chains. uni.lu This suggests that this compound could be a valuable tool in crystal engineering, enabling the design of specific solid-state architectures. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. bldpharm.com Metal-Organic Frameworks (MOFs) are a subset of coordination polymers that contain potential voids. bldpharm.com The nitrogen atom in this compound can act as a ligand, coordinating to metal centers to form coordination polymers and MOFs. bldpharm.combldpharm.com The structure and properties of the resulting framework would be influenced by the steric bulk of the isopropyl and 2-methylbenzyl groups. While the use of 2-pyridyl oximes in conjunction with carboxylic acids has been shown to produce novel coordination polymers and MOFs, the exploration of secondary amines like this compound in this context remains an open area of research. bldpharm.com

Table 2: Supramolecular Interactions and Relevant Functional Groups

| Interaction Type | Functional Group Example | Potential Role of this compound |

| Hydrogen Bonding | Amides, Carboxylic Acids, Alcohols | The secondary amine group can act as both a hydrogen bond donor and acceptor. |

| Metal Coordination | Pyridines, Carboxylates, Amines | The nitrogen atom can coordinate with various metal ions. |

| π-π Stacking | Aromatic Rings (e.g., benzene (B151609), naphthalene) | The benzyl (B1604629) group can participate in π-π stacking interactions. |

| van der Waals Forces | Alkyl Chains | The isopropyl and methyl groups contribute to van der Waals interactions. |

常见问题

Q. What are the established synthetic routes for N-(2-Methylbenzyl)propan-2-amine, and what are their comparative efficiencies?

Methodological Answer: this compound can be synthesized via:

- Reductive Amination : Reacting 2-methylbenzaldehyde with propan-2-amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C). This method offers moderate yields (50–70%) and is scalable for laboratory use .

- Gabriel Phthalimide Reaction : Alkylation of phthalimide followed by hydrolysis to yield the primary amine, which is then alkylated with 2-methylbenzyl bromide. This approach avoids over-alkylation but requires multiple steps .

- Hofmann Degradation : Starting from a primary amide derivative, though this method is less common due to side reactions and lower yields .

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 50–70% | Single-step, scalable | Requires careful pH control |

| Gabriel Synthesis | 40–60% | Prevents over-alkylation | Multi-step, time-consuming |

| Hofmann Degradation | 20–30% | Applicable to amides | Low yield, side reactions |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- A singlet at δ 1.0–1.2 ppm (2 methyl groups on the propan-2-amine moiety).

- A multiplet at δ 2.5–3.0 ppm (N-CH₂-Ph protons).

- Aromatic protons (δ 6.8–7.2 ppm) for the 2-methylbenzyl group .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C aromatic), and ~1450 cm⁻¹ (C-N) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.29 (C₁₂H₁₉N), with fragmentation patterns showing loss of the benzyl group (m/z 106) .

Advanced Research Questions

Q. What strategies exist for resolving contradictory biological activity data in different in vitro models for this compound?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., receptor density, cell type). Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀ discrepancies .

- Receptor Binding Assays : Compare affinity (Kᵢ) across isoforms (e.g., α₁ vs. α₂ adrenergic receptors) using radioligand displacement .

- Functional Assays : Use tissue-specific models (e.g., vascular smooth muscle vs. neuronal cells) to contextualize pressor vs. CNS effects .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer: Key SAR modifications:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhances α-adrenergic receptor selectivity but reduces bioavailability .

- Steric Hindrance : Bulkier substituents (e.g., adamantyl) on the amine moiety decrease CNS penetration, mitigating side effects .

- Chiral Centers : Enantiomeric separation (e.g., via chiral HPLC) reveals (R)-isomers often exhibit higher potency in cardiovascular models .

| Modification | Biological Impact | Reference |

|---|---|---|

| 2-Methylbenzyl substituent | Enhances lipophilicity and CNS activity | |

| Adamantyl substitution | Reduces CNS penetration | |

| (R)-enantiomer | 2x higher pressor activity vs. (S)-form |

Q. What are the challenges in developing validated analytical methods for quantifying this compound in metabolic stability studies?

Methodological Answer: Challenges include:

- Matrix Effects : Plasma proteins can interfere with LC-MS/MS quantification. Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to improve recovery .

- Metabolite Identification : Phase I metabolites (e.g., N-demethylation products) require HRMS or NMR for structural confirmation .

- Column Selection : Reverse-phase C18 columns with 0.1% formic acid in mobile phases optimize peak symmetry and retention time reproducibility .

Q. How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- P450 Metabolism Prediction : Tools like SwissADME predict CYP2D6 and CYP3A4 as primary metabolizing enzymes, with N-demethylation as the dominant pathway .

- Docking Simulations : AutoDock Vina models suggest high affinity for CYP2D6’s active site (binding energy ≤ -8.5 kcal/mol), corroborating in vitro microsomal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。